molecular formula C16H16N2O4S B11684036 Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11684036
M. Wt: 332.4 g/mol
InChI Key: BFYRUYKJNSQQER-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a tetrahydropyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with cyanoacetic acid, followed by cyclization and subsequent thiolation to introduce the sulfanyl group. The final step involves esterification with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can undergo redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Methyl {[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H16N2O4S/c1-21-11-5-3-4-10(6-11)12-7-14(19)18-16(13(12)8-17)23-9-15(20)22-2/h3-6,12H,7,9H2,1-2H3,(H,18,19)

InChI Key

BFYRUYKJNSQQER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC

Origin of Product

United States

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